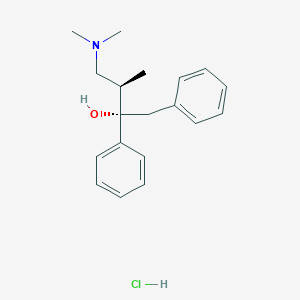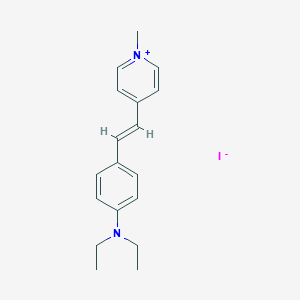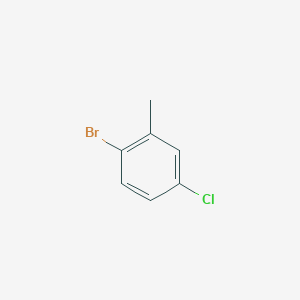
5-Bromo-4-chloro-3-indolyl caprylate
Overview
Description
5-Bromo-4-chloro-3-indolyl caprylate is an organic compound with the molecular formula C16H19BrClNO2. It is a derivative of indole, substituted with bromine and chlorine atoms, and esterified with caprylic acid. This compound is known for its use as a chromogenic substrate in biochemical assays, particularly for detecting esterase activity .
Mechanism of Action
Target of Action
5-Bromo-4-chloro-3-indolyl caprylate is primarily targeted towards esterase enzymes . Esterases are a group of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.
Mode of Action
The compound acts as a chromogenic substrate for esterase enzymes with C8 activity . When cleaved by the enzyme, it yields a blue precipitate . This color change can be used to detect the presence and activity of the enzyme, making it a valuable tool in biochemical research.
Result of Action
The primary result of the action of this compound is the production of a blue precipitate upon cleavage by esterase enzymes . This allows for the detection and quantification of esterase activity in a given sample, providing valuable information about the metabolic state of the system under study.
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indolyl caprylate is used for the detection of esterase . Esterase enzymes cleave the ester bond in this compound, yielding a blue precipitate . The nature of these interactions is based on the enzymatic cleavage of the ester bond.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with esterase enzymes. These enzymes cleave the ester bond in the compound, leading to the production of a blue precipitate . This reaction can be used to detect the presence and activity of esterase enzymes.
Temporal Effects in Laboratory Settings
It is known to be a stable compound under recommended storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl caprylate typically involves the esterification of 5-Bromo-4-chloro-3-indolyl alcohol with caprylic acid. This reaction is usually carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl caprylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols, often under mild heating.
Major Products Formed
Hydrolysis: 5-Bromo-4-chloro-3-indolyl alcohol and caprylic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl caprylate is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Biochemical Assays: Used as a substrate for detecting esterase activity, producing a blue precipitate upon cleavage.
Molecular Biology: Employed in assays to measure enzyme activity in various biological samples.
Medical Research: Utilized in diagnostic tests to detect specific enzymes in clinical samples.
Industrial Applications: Used in the synthesis of other chemical compounds and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside: Another chromogenic substrate used for detecting β-galactosidase activity.
5-Bromo-4-chloro-3-indolyl phosphate: Used for detecting alkaline phosphatase activity.
5-Bromo-6-chloro-3-indolyl caprylate: Similar in structure but with a different halogen substitution pattern.
Uniqueness
5-Bromo-4-chloro-3-indolyl caprylate is unique due to its specific substitution pattern and its use as a substrate for esterase detection. Its ability to produce a distinct blue color upon enzymatic cleavage makes it a valuable tool in various biochemical and diagnostic assays .
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWMXGHFXBQNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394649 | |
| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-42-0 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129541-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129541-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


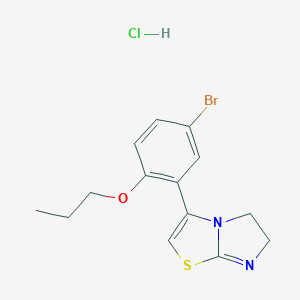
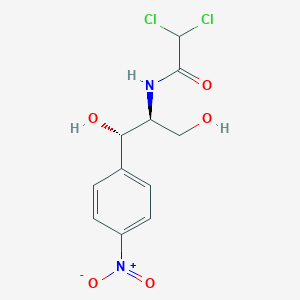
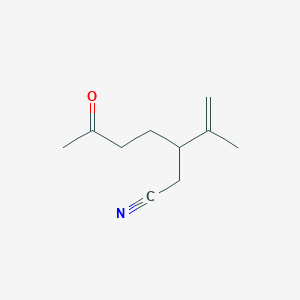
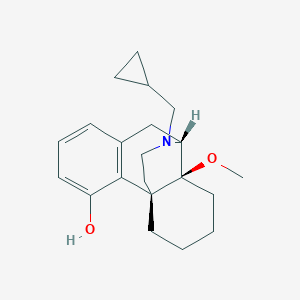


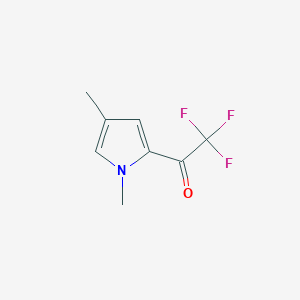

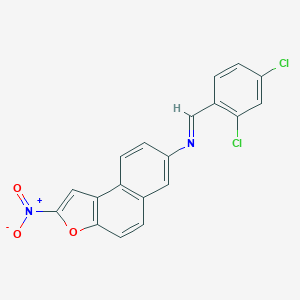
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)

